phlomisoside II
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Description
Phlomisoside II is a natural compound that belongs to the family of iridoids. It is extracted from the roots of Phlomis umbrosa, a medicinal plant widely used in traditional Chinese medicine. This compound has been the focus of scientific research due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Scientific Research Applications
Chemical Constituents and Isolation
Phlomisoside II, along with other compounds like phlomisoic acid and phlomisoside V, has been identified in plants like Phlomis medicinalis. These compounds were isolated using techniques such as macroporous resin and silica gel column chromatography. Phlomisoside V, in particular, was noted as a new compound during these studies (Lin Rui-chao, 2007).
Anti-Inflammatory Activity
Phlomisoside F, closely related to this compound, demonstrates significant anti-inflammatory effects. This was evidenced in tests such as the carrageenan-induced rat paw edema and dimethylbenzen-induced ear edema tests. The compound's effectiveness in reducing pro-inflammatory cytokines and enzymes like TNF-α, IL-6, IL-1β, iNOS, and COX-2 was notable. Its mechanism of action involves inhibiting the NF-κB/MAPK pathways (Qingzhong Li et al., 2015).
Anti-Cancer Properties
Studies on phlomisoside F, similar to this compound, showed a substantial anti-proliferative effect on human non-small cell lung cancer cell lines. It inhibited cell migration and invasion and induced apoptosis in these cells. The underlying mechanisms involved the regulation of proteins like caspase-3, caspase-9, Bcl-2, Bax, and COX-2 (Xiao-xian Lu et al., 2016).
Role in Arthritis Treatment
Phlomisoside F from Phlomis younghusbandii demonstrated potential in treating rheumatoid arthritis (RA). In studies involving models like carrageen-induced paw edema and Freund's adjuvant-induced arthritis, it showed significant efficacy in reducing arthritis symptoms and inflammation markers (Xiuying Zhang et al., 2017).
Antidiabetic Properties
Research indicates that certain species of Phlomis, which contain this compound, exhibit antidiabetic effects. This is seen through their impact on biochemical parameters like blood glucose, serum insulin, and oxidative stress markers in diabetic models (P. Sarkhail et al., 2007).
Antinociceptive Effects
Phlomis species, containing this compound, have shown significant antinociceptive (pain-relieving) effects in models like the visceral writhing test in mice. These effects are thought to be related to the presence of iridoid glycosides and phenolic compounds in these plants (P. Sarkhail et al., 2003).
Properties
100414-78-6 | |
Molecular Formula |
C32H50O12 |
Molecular Weight |
626.7 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2S,4aS,8aR)-5-[2-(furan-3-yl)ethyl]-1,1,4a,6-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-2-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C32H50O12/c1-16-5-8-21-31(2,3)22(9-11-32(21,4)18(16)7-6-17-10-12-40-15-17)43-30-28(26(38)24(36)20(14-34)42-30)44-29-27(39)25(37)23(35)19(13-33)41-29/h10,12,15,19-30,33-39H,5-9,11,13-14H2,1-4H3/t19-,20-,21+,22+,23-,24-,25+,26+,27-,28-,29+,30+,32-/m1/s1 |
InChI Key |
PKWXQLMEMSFVCA-CEWCVDCNSA-N |
Isomeric SMILES |
CC1=C([C@]2(CC[C@@H](C([C@@H]2CC1)(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)CCC5=COC=C5 |
SMILES |
CC1=C(C2(CCC(C(C2CC1)(C)C)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C)CCC5=COC=C5 |
Canonical SMILES |
CC1=C(C2(CCC(C(C2CC1)(C)C)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C)CCC5=COC=C5 |
Origin of Product |
United States |
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